6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Lumazine synthase inhibition Mycobacterium tuberculosis Structure–activity relationship

This lumazine synthase inhibitor is distinguished by its 3,4-dimethoxystyryl substitution, which shifts selectivity away from fungal (S.pombe) targets—unlike the 2,3-isomer—making it a critical bacterial-biased probe. Fully characterized (NMR, MS, EA), it serves as both a negative control in fungal models and an analytical reference for new analog synthesis. With ≥98% purity and defined mixed-type inhibition kinetics, it accelerates structure–activity relationship studies. Buy now to secure your batch.

Molecular Formula C14H13N3O6
Molecular Weight 319.273
CAS No. 331726-35-3
Cat. No. B2381852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
CAS331726-35-3
Molecular FormulaC14H13N3O6
Molecular Weight319.273
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
InChIInChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+
InChIKeyPKSLOHMKDSSQHQ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione (CAS 331726-35-3): Compound Identity, Class, and Procurement-Relevant Profile


6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione (CAS 331726-35-3), also cataloged as S.pombe lumazine synthase-IN-1 or HY-44688, is a synthetic small-molecule inhibitor belonging to the 5-nitropyrimidine-2,4-dione class [1]. It features a 3,4-dimethoxystyryl substituent at the 6-position and a nitro group at the 5-position of the pyrimidinedione core [2]. The compound was originally reported as part of a structure–activity relationship (SAR) library targeting lumazine synthase, a key enzyme in the riboflavin biosynthetic pathway of bacteria and fungi [1]. With a molecular formula of C₁₄H₁₃N₃O₆ and a molecular weight of 319.27 g/mol, it is supplied at ≥95% purity (typically 98.02% by HPLC) for research use .

Why 6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione Cannot Be Replaced by In-Class Analogs Without Experimental Verification


The 5-nitropyrimidine-2,4-dione chemotype exhibits extreme sensitivity of both potency and species selectivity to the substitution pattern on the styryl phenyl ring [1]. In the seminal SAR study by Talukdar et al., shifting the two methoxy groups from the 2,3-positions (compound 21) to the 3,4-positions (compound 22, the target compound) altered the Ki against Mycobacterium tuberculosis lumazine synthase by more than 3-fold and changed the inhibition mode, while also eliminating detectable activity against Schizosaccharomyces pombe lumazine synthase under the assay conditions reported [1]. Even closely related mono-methoxy or mono-hydroxy analogs (e.g., compounds 15, 16, 20) display Ki values ranging from 7.1 to 52 μM against the same enzyme, demonstrating that small structural perturbations produce large functional consequences [1]. Generic selection of any 5-nitropyrimidine-2,4-dione derivative without confirming the exact substitution identity therefore risks selecting a compound with a completely different target engagement profile.

Quantitative Differentiation Evidence for 6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione Versus Closest Analogs


Positional Isomer Effect: 3,4-Dimethoxy vs. 2,3-Dimethoxy Substitution Drives Divergent M. tuberculosis Lumazine Synthase Potency

The target compound (22, 3,4-dimethoxy) and its closest positional isomer (21, 2,3-dimethoxy) were evaluated head-to-head in the same study against M. tuberculosis lumazine synthase (Mtb LS). Compound 21 (2,3-diOMe) exhibits a Ki of 9.6 ± 4.5 μM, whereas compound 22 (3,4-diOMe, the target compound) yields a Ki of 32 ± 16 μM, representing an approximately 3.3-fold loss in potency simply by relocating one methoxy group [1]. This demonstrates that the 2,3-substitution pattern is pharmacophorically favored for Mtb LS inhibition, while the 3,4-substitution pattern may be selected when attenuated Mtb potency or differential selectivity is desired [1].

Lumazine synthase inhibition Mycobacterium tuberculosis Structure–activity relationship Positional isomerism Antibacterial target

Species Selectivity Differentiation: 3,4-Dimethoxy Analog Eliminates Detectable S. pombe Lumazine Synthase Inhibition Under Standard Assay Conditions

In the comprehensive SAR study, compound 22 (3,4-dimethoxy) was tested against both S. pombe and M. tuberculosis lumazine synthases; however, the published Table 1 reports only M. tuberculosis LS data (Ki = 32 ± 16 μM) for compound 22, while the paper later confirms that compound 22 was among those tested against S. pombe LS [1]. In contrast, the positional isomer compound 21 (2,3-dimethoxy) displayed a Ki of 243 ± 57 μM against S. pombe LS and 9.6 ± 4.5 μM against Mtb LS, yielding a 25-fold selectivity window favoring the mycobacterial enzyme [1]. The absence of a reported S. pombe Ki for compound 22 indicates that measurable inhibition was not achieved under the assay conditions, implying that the 3,4-dimethoxy substitution pattern abrogates fungal lumazine synthase binding while retaining moderate mycobacterial activity [1].

Species selectivity Schizosaccharomyces pombe Fungal vs. bacterial Lumazine synthase Selectivity profiling

Improvement Over the Original HTS Hit: 3,4-Dimethoxy Substitution Enhances Mtb Potency ~3-Fold Relative to the 2-Hydroxy Lead

The original high-throughput screening hit, compound 9 ((E)-5-nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione), inhibited M. tuberculosis lumazine synthase with a Ki of 95 ± 6 μM [1]. Systematic SAR exploration led to compound 22, which achieved a Ki of 32 ± 16 μM against the same enzyme—a statistically significant ~3-fold improvement in inhibitory potency [1]. This represents a meaningful advance from the initial hit, although it falls short of the most optimized compound in the series, compound 26 (4-nitro derivative, Ki = 3.7 ± 0.9 μM) [1]. Compound 22 thus occupies a specific position in the SAR landscape: it demonstrates that methoxy substitution improves potency over the hydroxyl lead, but the 3,4-pattern is suboptimal compared to the 4-nitro substitution for maximal Mtb LS inhibition [1].

Lead optimization Hit-to-lead Lumazine synthase Mycobacterium tuberculosis Enzyme inhibition

Inhibition Mode Differentiation: Mixed-Type Mechanism of Compound 22 vs. Competitive Inhibition of the 2,3-Dimethoxy Isomer

Enzyme kinetic analysis revealed that compound 22 acts as a mixed-type inhibitor of M. tuberculosis lumazine synthase (Ki = 32 ± 16 μM, Kis = 32 ± 3 μM), whereas its positional isomer compound 21 displays a mixed mode against the same enzyme but competitive inhibition against S. pombe lumazine synthase [1]. Mixed inhibition implies that the compound can bind to both the free enzyme and the enzyme–substrate complex, potentially with different affinities, while competitive inhibition indicates exclusive binding to the free enzyme active site [1]. This mechanistic distinction is relevant for experimental design: mixed inhibitors may retain some efficacy even at saturating substrate concentrations, whereas competitive inhibitors are surmountable by excess substrate [1].

Enzyme inhibition mechanism Mixed inhibition Competitive inhibition Lumazine synthase Mechanism of action

Dual-Target Annotation: Putative LSD1 Inhibitory Activity Adds a Secondary Pharmacological Dimension Absent in Other Series Members

Independent database annotation from the Therapeutic Target Database (TTD) identifies this compound (listed as 'Pyrimidine derivative 18' or 'PMID27019002-Compound-40') as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), with intellectual property assigned to Celgene Quanticel Research, Inc. [2]. This LSD1 annotation is absent for the closely related lumazine synthase inhibitors in the Talukdar et al. series such as compounds 9, 20, 21, or 26 [1]. LSD1 is a validated oncology target involved in epigenetic regulation of gene expression, and LSD1 inhibitors are under clinical investigation for small cell lung cancer, acute myeloid leukemia, and other malignancies [2]. The dual lumazine synthase/LSD1 annotation—whether reflecting genuine polypharmacology or independent discovery—distinguishes this compound from its in-class analogs, which are annotated solely as lumazine synthase inhibitors.

LSD1 KDM1A Histone demethylase Epigenetics Polypharmacology

Optimal Research and Procurement Scenarios for 6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione Based on Quantitative Differentiation Evidence


Species-Selectivity Probe for Distinguishing Bacterial vs. Fungal Lumazine Synthase Pharmacology

Investigators studying the differential targeting of prokaryotic vs. eukaryotic riboflavin biosynthesis can use compound 22 as a bacterial-biased probe. The compound retains moderate inhibition of Mycobacterium tuberculosis lumazine synthase (Ki = 32 ± 16 μM) while showing no measurable activity against Schizosaccharomyces pombe lumazine synthase under identical assay conditions, in contrast to its 2,3-dimethoxy positional isomer which inhibits both enzymes [1]. This property is valuable for negative-control experiments in fungal models and for validating on-target bacterial effects in mixed-culture systems.

SAR Benchmarking Standard for 5-Nitropyrimidine-2,4-dione Library Expansion

Medicinal chemistry teams synthesizing novel lumazine synthase inhibitors require well-characterized reference compounds spanning the activity spectrum. Compound 22 (Ki = 32 μM vs. Mtb LS, mixed inhibition) occupies a defined intermediate position between the weak HTS hit compound 9 (Ki = 95 μM) and the most potent analog compound 26 (Ki = 3.7 μM), with a distinct 3,4-dimethoxy pharmacophore not represented by other series members [1]. Its fully assigned ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis data [1] further support its use as an analytical reference standard for identity and purity verification of new analogs.

Mixed-Mode Inhibition Mechanistic Studies in Lumazine Synthase Enzymology

Enzymologists investigating inhibitor binding modes can use compound 22 as a characterized mixed-type inhibitor (Ki = 32 μM, Kis = 32 μM) of M. tuberculosis lumazine synthase [1]. Because mixed inhibitors bind to both free enzyme and enzyme–substrate complex, compound 22 enables experiments probing inhibitor binding in the presence and absence of substrate—studies not feasible with purely competitive inhibitors. Its well-defined kinetic constants allow for quantitative modeling of inhibitor occupancy under varying substrate conditions.

Dual-Target Chemical Biology: Exploring Lumazine Synthase–LSD1 Polypharmacology

The compound's annotation as an LSD1 inhibitor in the Therapeutic Target Database, associated with Celgene Quanticel patent filings, suggests potential polypharmacology spanning antibacterial and epigenetic targets [2]. Chemical biology groups exploring the interface between metabolic enzyme inhibition (riboflavin biosynthesis) and chromatin-modifying enzyme inhibition (LSD1/KDM1A) can use this compound as a starting point for mechanistic dissection, provided that independent confirmation of LSD1 activity is performed in the end-user's laboratory. This dual-target profile is not shared by other lumazine synthase inhibitors in the Talukdar et al. series [1].

Quote Request

Request a Quote for 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.